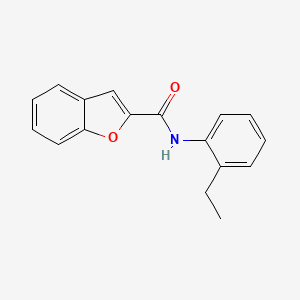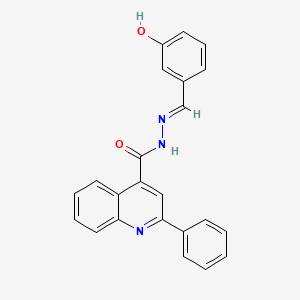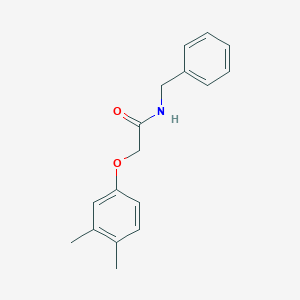
N-(2,4-dimethoxyphenyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2,4-dimethoxyphenyl)-3-methoxybenzamide involves the acylation reaction of aminophenol derivatives with methoxybenzoyl chloride in THF, characterized using ¹H NMR, ¹³C NMR, and elemental analysis. A specific example includes the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through similar acylation reactions, indicating the versatility of the synthesis method for related compounds (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, through single-crystal X-ray diffraction and DFT calculations, has shown how intermolecular interactions like dimerization and crystal packing influence molecular geometry. This includes minor effects on bond lengths and angles but significant impacts on dihedral angles and aromatic ring conformations, which can be extrapolated to this compound (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-methoxybenzamides, such as Rhodium(III)-catalyzed annulations, demonstrate the compound's reactivity towards forming complex structures like 2-aryl quinazolin-4(3H)-one derivatives. This showcases its potential for constructing diverse molecular frameworks with significant biological or material science applications (Xiong et al., 2018).
Physical Properties Analysis
Studies on methoxyphenols and dimethoxybenzenes, which share structural features with this compound, have revealed insights into their thermodynamic properties, including standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies. These properties are critical for understanding the compound's behavior in various physical states and applications (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from related studies on methoxybenzamides, highlighting their potential as ligands for biological receptors and their involvement in metal-catalyzed C-H bond functionalization reactions. This suggests that this compound may also exhibit similar reactivity and binding capabilities, useful in pharmaceutical and synthetic chemistry research (Perrone et al., 1998; Al Mamari & Al Lawati, 2019).
科学的研究の応用
Molecular Interaction Modeling
Research demonstrates the importance of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry of benzamide derivatives. These interactions, although minorly affecting bond lengths and angles, significantly influence dihedral angles and the rotational conformation of aromatic rings, indicating their critical role in the drug design and development process (Karabulut et al., 2014).
Novel Sigma-2 Receptor Probes
Benzamide analogs have been explored as novel probes for sigma-2 receptors, showing higher affinity compared to other ligands. This suggests their potential application in studying sigma-2 receptors in vitro, which could have implications for understanding and treating neurological diseases (Xu et al., 2005).
Neuroleptic Agents
A series of benzamide derivatives were synthesized and shown to have potent antidopaminergic properties, indicating their potential as neuroleptic agents. These findings contribute to the development of new treatments for psychiatric disorders (de Paulis et al., 1985).
Gastrointestinal Prokinetic Activity
N-[[Dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide, have shown balanced gastrointestinal prokinetic and antiemetic activities. This research could lead to new therapies for gastrointestinal disorders (Sakaguchi et al., 1992).
Antibacterial Agents
Investigations into benzamide derivatives have led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This research offers new avenues for developing antibacterial therapies (Haydon et al., 2010).
Safety and Hazards
作用機序
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-3-methoxybenzamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
This compound interacts with the switch region of bacterial RNAP . This interaction inhibits the activity of RNAP, thereby disrupting the synthesis of RNA in bacteria .
Biochemical Pathways
The inhibition of RNAP affects the transcription process in bacteria, leading to a disruption in protein synthesis . This disruption can lead to the death of the bacteria, providing the compound with its antimicrobial activity .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of a compound play a crucial role in determining its bioavailability and efficacy
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . It has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
生化学分析
Biochemical Properties
N-(2,4-dimethoxyphenyl)-3-methoxybenzamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to inhibit bacterial RNA polymerase (RNAP), a key enzyme involved in the synthesis of RNAs in bacteria . This interaction suggests that this compound may have potential antimicrobial activity .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory activity against RNAP . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting RNAP, this compound can potentially disrupt bacterial gene transcription, thereby affecting the function of bacterial cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it has been found to interact with the switch region of bacterial RNAP, leading to the inhibition of this enzyme . This interaction is believed to be responsible for the compound’s antimicrobial activity .
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-12-6-4-5-11(9-12)16(18)17-14-8-7-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJUZJYIRMSYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)
![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)
![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)
![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)
![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)

![2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5566533.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)

